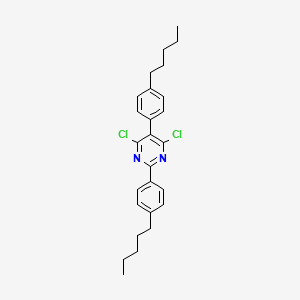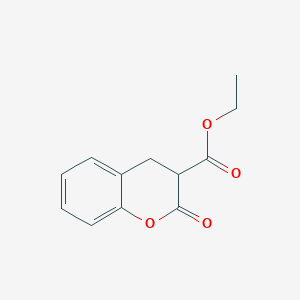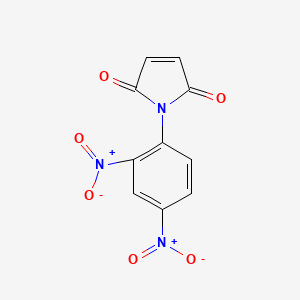![molecular formula C11H23N2O2P B13999425 Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate CAS No. 57943-56-3](/img/structure/B13999425.png)
Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine is a compound with the molecular formula C₁₁H₂₃N₂O₂P and a molecular weight of 246.286 g/mol It is known for its unique structure, which includes two aziridine rings and a phosphoryl group
Métodos De Preparación
The synthesis of 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine typically involves the reaction of aziridine derivatives with phosphorylating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .
Análisis De Reacciones Químicas
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar compounds to 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine include other aziridine derivatives and azetidines. These compounds share the characteristic strained ring structure, which makes them reactive and useful in polymer chemistry and other applications . 1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxy-phosphoryl]-2,2-dimethyl-aziridine is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
57943-56-3 |
|---|---|
Fórmula molecular |
C11H23N2O2P |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
1-[(2,2-dimethylaziridin-1-yl)-propan-2-yloxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C11H23N2O2P/c1-9(2)15-16(14,12-7-10(12,3)4)13-8-11(13,5)6/h9H,7-8H2,1-6H3 |
Clave InChI |
PWDGJQYBBNADOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(N1CC1(C)C)N2CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
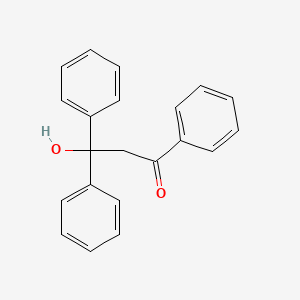
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
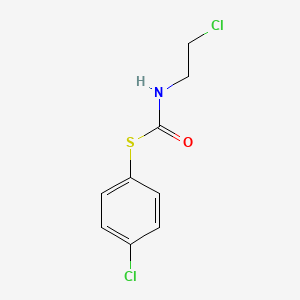
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
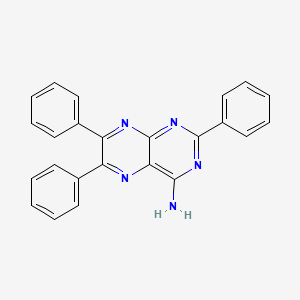
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

